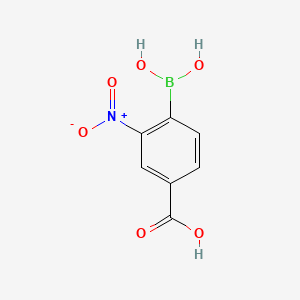

4-Carboxy-2-nitrophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBXPKJLXBBPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234224 | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-54-6 | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

CAS Number: 85107-54-6

This technical guide provides an in-depth overview of 4-Carboxy-2-nitrophenylboronic acid, a versatile organic compound with significant applications in chemical synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its use, and insights into its role in biological signaling pathways.

Core Properties and Specifications

This compound is a substituted phenylboronic acid featuring both a carboxylic acid and a nitro group. These functional groups impart unique reactivity and properties, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 85107-54-6 | |

| Molecular Formula | C₇H₆BNO₆ | |

| Molecular Weight | 210.94 g/mol | |

| Purity | ≥97% | |

| Appearance | Off-white to yellow crystalline powder | |

| Storage Temperature | Room Temperature, store under inert gas |

Key Applications in Scientific Research

The unique structural features of this compound make it a valuable reagent in several areas of research:

-

Suzuki-Miyaura Cross-Coupling Reactions: It serves as a crucial building block for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

-

Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols present on the surface of cells, such as sialic acids, which are often overexpressed in cancer cells. This property is exploited for targeted drug delivery. The nitro group can also be used as a trigger for drug release in the reductive environment of tumors.

-

Biosensors: Its ability to bind with saccharides makes it a useful component in the development of fluorescent sensors for glucose and other biologically important diols.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask.

-

Reaction Execution: Stir the mixture at the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Experimental Workflow

Synthesis of Sialic Acid-Targeted Nanoparticles for Drug Delivery

This protocol outlines the preparation of polymeric nanoparticles functionalized with this compound for targeted drug delivery to cancer cells overexpressing sialic acid.

Materials:

-

A polymer with reactive functional groups (e.g., amine-terminated polymer)

-

This compound

-

A coupling agent (e.g., EDC/NHS)

-

A therapeutic drug to be encapsulated

-

Dialysis membrane

-

Appropriate solvents (e.g., DMSO, water)

Procedure:

-

Activation of Boronic Acid: Activate the carboxylic acid group of this compound using EDC/NHS in an appropriate solvent like DMSO.

-

Polymer Conjugation: Add the amine-terminated polymer to the activated boronic acid solution and stir at room temperature to form the polymer-boronic acid conjugate.

-

Nanoparticle Formulation and Drug Loading: Formulate nanoparticles from the polymer conjugate using a method like nanoprecipitation. The therapeutic drug can be co-encapsulated during this process.

-

Purification: Purify the drug-loaded nanoparticles by dialysis to remove unreacted reagents and free drug.

-

Characterization: Characterize the nanoparticles for size, drug loading, and surface functionalization.

Workflow for Sialic Acid-Targeted Nanoparticle Synthesis

Role in Cellular Signaling

Phenylboronic acids have been shown to impact cancer cell signaling, notably by inhibiting the Rho family of GTPases.[1] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer, promoting cell migration and invasion. The precise mechanism of inhibition by this compound is a subject of ongoing research, but it is believed to interfere with the guanine nucleotide exchange factors (GEFs) that activate Rho GTPases, or by directly interacting with the GTPases themselves.

Inhibition of Rho GTPase Signaling by Phenylboronic Acids

References

A Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxy-2-nitrophenylboronic acid, a valuable reagent in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related arylboronic acids to provide a functional framework for its use in a research and development setting.

Core Properties and Data

This compound is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group, with a nitro group positioned ortho to the boronic acid. This substitution pattern influences the electronic properties and steric environment of the reactive sites, making it a unique building block for the synthesis of complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical constants like melting point and solubility are not consistently reported in the literature for this specific compound and may require empirical determination.

| Property | Value | Citation |

| Molecular Formula | C₇H₆BNO₆ | [1] |

| Molecular Weight | 210.9 g/mol | [1] |

| IUPAC Name | 4-(dihydroxyboryl)-3-nitrobenzoic acid | |

| CAS Number | 85107-54-6 | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Inert atmosphere, room temperature |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Statements | Precautionary Statements |

| Acute Toxicity / Irritation | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthetic Applications and Protocols

Arylboronic acids are cornerstone reagents in organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate, and it is a fundamental tool in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via the cross-coupling of an aryl halide with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical processes associated with the use of this compound.

References

Synthesis of 4-Carboxy-2-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-carboxy-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a direct, one-pot synthesis protocol in the current literature, this guide outlines a robust, two-step approach starting from commercially available 4-formylphenylboronic acid. The proposed synthesis involves the regioselective nitration of the aromatic ring followed by a chemoselective oxidation of the formyl group.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the nitration of 4-formylphenylboronic acid to yield 4-formyl-2-nitrophenylboronic acid. The subsequent step is the oxidation of the formyl group to a carboxylic acid, affording the final product.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the proposed two-step synthesis.

Step 1: Synthesis of 4-Formyl-2-nitrophenylboronic Acid via Nitration

This procedure is adapted from a method for the nitration of phenylboronic acid, leveraging the directing effects of the boronic acid (ortho, para-directing) and formyl (meta-directing) groups to achieve regioselectivity.

Reaction Scheme:

Caption: Nitration of 4-formylphenylboronic acid.

Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-formylphenylboronic acid in a suitable organic solvent such as acetic anhydride.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and a catalyst (e.g., ammonium nitrate), to the cooled solution while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Formylphenylboronic Acid | 149.94 | 1 | 1 | 15.0 g |

| Nitric Acid | 63.01 | 2 | 2 | 12.6 g |

| Ammonium Nitrate (catalyst) | 80.04 | 0.015 | 0.015 | 1.2 g |

| Acetic Anhydride (solvent) | 102.09 | - | - | 150 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 4-Formyl-2-nitrophenylboronic Acid | 194.94 | 19.5 | - | - |

Step 2: Synthesis of this compound via Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids and is known to be tolerant of a wide range of functional groups, including nitro groups.

Reaction Scheme:

Caption: Pinnick oxidation of 4-formyl-2-nitrophenylboronic acid.

Methodology:

-

Reaction Setup: In a flask, dissolve 4-formyl-2-nitrophenylboronic acid in a mixture of tert-butanol and water.

-

Addition of Reagents: To the solution, add 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH₂PO₄) and sodium chlorite (NaClO₂).

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be performed by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Formyl-2-nitrophenylboronic Acid | 194.94 | 1 | 1 | 19.5 g |

| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 | 1.5 | 13.6 g |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 | 1.5 | 18.0 g |

| 2-Methyl-2-butene | 70.13 | 3 | 3 | 21.0 g |

| tert-Butanol (solvent) | 74.12 | - | - | 200 mL |

| Water (solvent) | 18.02 | - | - | 50 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| This compound | 210.94 | 21.1 | - | - |

Conclusion

The proposed two-step synthesis provides a clear and viable route to this compound for research and development purposes. The methodologies are based on well-established and reliable organic transformations. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications. This guide serves as a foundational protocol, and further experimental validation is recommended.

physical and chemical properties of 4-Carboxy-2-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Carboxy-2-nitrophenylboronic acid is a specialized organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group, coupled with the electronic effects of the nitro group, makes it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 85107-54-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆BNO₆ | [1][3][4] |

| Molecular Weight | 210.94 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3] |

| IUPAC Name | 4-(dihydroxyboryl)-3-nitrobenzoic acid |

Note: This compound may contain varying amounts of its anhydride.[2][5]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its functional groups:

-

Boronic Acid Group: This moiety is the key to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6][7] The boronic acid can also form reversible covalent bonds with diols, a property exploited in the design of sensors and self-healing materials.[8]

-

Carboxylic Acid Group: This group provides a handle for further functionalization, such as amidation or esterification, allowing for its incorporation into larger molecules like peptides or polymers.

-

Nitro Group: The electron-withdrawing nature of the ortho-positioned nitro group influences the electronic properties and reactivity of the boronic acid.[6] The nitro group itself can be chemically transformed, for example, through reduction to an amine, which opens up further synthetic possibilities.[9]

Experimental Protocols

A key reaction involving this compound is the Suzuki-Miyaura cross-coupling. Below is a generalized workflow.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors.

-

Cross-Coupling Reactions: As a reactant in Suzuki-Miyaura cross-coupling, it is instrumental in synthesizing biaryl compounds, which are common structural motifs in many drug molecules.[6]

-

Protein Degraders: The pinacol ester of this compound is listed as a "Protein Degrader Building Block," indicating its use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.[12]

-

Functional Materials: Phenylboronic acids, in general, are used in the design of functional polymers for applications such as drug delivery and biosensing.[8] The dual functionality of this compound makes it a candidate for creating advanced polymers with specific recognition or responsive properties.

-

Potential as Enzyme Inhibitors: Related boronic acid compounds have shown activity as enzyme inhibitors, for example, 4-carboxyphenylboronic acid as a β-lactamase inhibitor. This suggests that derivatives of this compound could be explored for similar applications.

Safety Information

This compound is classified as an irritant.[4] The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a nitro group on a phenyl ring provides multiple avenues for chemical modification and incorporation into complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions and its role as a precursor for protein degraders highlight its importance for researchers and scientists in the pharmaceutical industry. Further exploration of this versatile compound is likely to yield novel applications in materials science and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 85107-54-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. 85107-54-6・this compound・328-84851[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. amiscientific.com [amiscientific.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. calpaclab.com [calpaclab.com]

Solubility Profile of 4-Carboxy-2-nitrophenylboronic acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Carboxy-2-nitrophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information and data for structurally related compounds to serve as a valuable resource. Furthermore, detailed experimental protocols for solubility determination and a key application, the Suzuki-Miyaura coupling reaction, are presented to facilitate its use in research and development.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and a nitro group on the phenyl ring, in addition to the boronic acid moiety. The presence of these functional groups imparts unique electronic and steric properties, influencing its reactivity and solubility. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental tool in the synthesis of complex organic molecules, including pharmaceuticals. The carboxylic acid and nitro groups can modulate the compound's polarity, acidity, and potential for hydrogen bonding, which are critical determinants of its solubility in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in organic synthesis, purification, and formulation.

Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Carboxyphenylboronic acid | Water | 25 g/L | Not Specified |

| DMSO | Slightly Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified | |

| 4-Nitrophenylboronic acid | DMSO | 200 mg/mL | Not Specified |

| Phenylboronic acid | Water | ~2 g/100 cm³ | 20 |

| Ether | High | Not Specified | |

| Ketones | High | Not Specified | |

| Chloroform | Moderate | Not Specified | |

| Hydrocarbons | Very Low | Not Specified | |

| 3-Carboxyphenylboronic acid | Water | Lower than phenylboronic acid | Not Specified |

Experimental Protocol: Determination of Solubility by the Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method. This technique involves visually or instrumentally detecting the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Toluene)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogenous mixture.

-

Controlled Heating: Gradually increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be observed visually or measured by the luminance probe as a sharp increase in light transmission.

-

Data Recording: Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

-

Data Compilation: Repeat the procedure with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Experimental workflow for solubility determination.

Application in Suzuki-Miyaura Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The electronic and steric effects of the nitro and carboxyl groups can influence the reaction efficiency. The ortho-nitro group, in particular, can present steric hindrance, making the choice of catalyst, ligand, and reaction conditions crucial for a successful outcome.[1]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl halide, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

-

Solvent Addition: Add the appropriate anhydrous and degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to remove any dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring for the specified time.

-

Work-up and Purification: Upon completion, cool the reaction mixture, and perform an appropriate aqueous work-up. The organic layer is then dried and concentrated. The crude product is purified, typically by column chromatography.

The Suzuki-Miyaura catalytic cycle.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, this guide provides a foundational understanding of its likely solubility characteristics based on related compounds. The detailed experimental protocol for solubility determination offers a practical approach for researchers to ascertain these values in their specific solvent systems. Furthermore, the outlined application in Suzuki-Miyaura coupling highlights the synthetic utility of this compound. A systematic study of its solubility in a broad range of organic solvents would be a valuable contribution to the field, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

References

Stability of 4-Carboxy-2-nitrophenylboronic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Carboxy-2-nitrophenylboronic acid in acidic environments. Boronic acids are critical reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their stability is a crucial parameter for reaction efficiency and reproducibility. This document outlines the core concepts of boronic acid degradation, presents methodologies for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Concepts in Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily influenced by two main degradation pathways: protodeboronation and oxidation.[1][2] The rates of these degradation processes are significantly affected by factors such as pH, temperature, and the presence of moisture and oxidizing agents.[1]

Protodeboronation: This is a hydrolytic process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction is catalyzed by both acids and bases, leading to the formation of the corresponding arene—in this case, 3-nitrobenzoic acid—and boric acid.[1][3] While boronic acids are generally most stable at neutral pH, acidic conditions can promote this degradation pathway.[1]

Oxidation: The boron center is susceptible to oxidation, which converts the boronic acid into a phenol and boric acid.[2] This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides.[2][4] The electronic properties of the substituents on the aromatic ring play a significant role in the oxidative stability.

For this compound, the substituents are expected to have a notable impact on its stability:

-

Ortho-Nitro Group: An ortho-nitro group can coordinate with the boron atom, which has been reported to enhance stability against oxidation compared to unsubstituted phenylboronic acid.[2]

-

Para-Carboxyl Group: A pendant carboxyl group can act as an intramolecular ligand for the boron atom. This interaction can diminish the electron density on the boron, which has been shown to dramatically increase resistance to oxidation—in some cases by several orders of magnitude.[2]

Given these structural features, this compound is predicted to possess greater intrinsic stability against oxidation than many other simple arylboronic acids. However, its susceptibility to acid-catalyzed protodeboronation remains a key consideration for its use and storage in acidic media.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under acidic conditions is not extensively available in peer-reviewed literature, the following table presents hypothetical data to illustrate how stability can be assessed and compared under various conditions. This data represents the percentage of the parent compound remaining after incubation for 24 hours.

| pH | Temperature (°C) | % Remaining (Hypothetical) | Primary Degradation Pathway |

| 1.0 | 25 | 85% | Protodeboronation |

| 1.0 | 50 | 65% | Protodeboronation |

| 3.0 | 25 | 95% | Protodeboronation / Oxidation |

| 3.0 | 50 | 88% | Protodeboronation / Oxidation |

| 5.0 | 25 | >99% | Minimal Degradation |

| 5.0 | 50 | 97% | Oxidation |

Note: This data is illustrative and intended to demonstrate trends. Actual degradation rates must be determined experimentally.

Degradation Pathways

The primary degradation pathways for this compound are protodeboronation and oxidation.

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under acidic conditions, High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended methods.[1][5]

Protocol 1: Stability Assessment using RP-HPLC

Objective: To quantify the degradation of this compound over time at various acidic pH values and temperatures.

1. Materials and Reagents:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Buffer solutions (e.g., citrate, phosphate) for desired pH values

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Temperature-controlled incubator or water bath

3. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Acidic Solutions: Prepare aqueous buffer solutions at the desired acidic pH values (e.g., pH 1, 3, 5).

-

Incubation:

-

In separate vials, add an aliquot of the stock solution to each acidic buffer to achieve the final desired concentration (e.g., 50 µg/mL).

-

Prepare replicate samples for each condition.

-

Place the vials in an incubator set to the desired temperature (e.g., 25°C or 50°C).

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

If necessary, quench the reaction by diluting the sample in the mobile phase.

-

Inject the samples into the HPLC system.

-

-

HPLC Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Monitor the peak area of the this compound peak over time.

-

Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Caption: Workflow for assessing stability via RP-HPLC.

Protocol 2: Stability Assessment using ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in an acidic solution.

1. Materials and Reagents:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Deuterated acid (e.g., DCl in D₂O)

2. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic aromatic proton signals of the starting material.

-

-

Initiating Degradation:

-

Add a small, measured amount of deuterated acid to the NMR tube to achieve the desired acidic condition.

-

-

Monitoring:

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the signals corresponding to this compound and the appearance of new signals corresponding to degradation products (e.g., 3-nitrobenzoic acid).

-

-

Data Analysis:

-

By comparing the integration of the starting material peaks to the product peaks, the relative amounts can be determined over time, providing a semi-quantitative measure of degradation.

-

Conclusion

Understanding the stability profile of this compound is essential for its effective application in research and development. While its structure suggests enhanced stability against oxidation, its susceptibility to acid-catalyzed protodeboronation necessitates careful consideration of reaction and storage conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine its stability under specific acidic conditions, ensuring more reliable and reproducible outcomes in synthetic applications.

References

An In-depth Technical Guide to the Crystal Structure of 4-Carboxy-2-nitrophenylboronic acid

This technical guide provides a comprehensive overview of the crystal structure of 4-Carboxy-2-nitrophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, molecular geometry, and intermolecular interactions, supported by experimental protocols and visual diagrams.

Core Crystallographic and Molecular Data

The crystal structure of this compound, also known as 4-(dihydroxyboryl)-3-nitrobenzoic acid, has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2(1)/n.[1] A summary of the key crystallographic and molecular parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₇H₆BNO₆ |

| Molecular Weight (Mr) | 210.94 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.542 (2) |

| b (Å) | 6.411 (1) |

| c (Å) | 13.105 (4) |

| β (°) | 106.47 (2) |

| Volume (ų) | 849.3 (4) |

| Z | 4 |

| Density (calculated, Mg m⁻³) | 1.649 |

| Density (measured, Mg m⁻³) | 1.65 (flotation in CCl₄/1,2-dibromoethane) |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

| Final R-factor | 0.0530 for 1328 observed reflections |

The molecule is largely planar, with the carboxyl and nitro groups being slightly rotated out of the benzene ring plane by 5.8(4)° and 1.9(4)°, respectively.[1] A notable feature of the molecular structure is the orientation of the boronic acid group, which is nearly perpendicular to the plane of the benzene ring, at an angle of 92.4(3)°.[1] A significant intramolecular interaction is observed between the boron atom and one of the oxygen atoms of the nitro group, with a separation distance of only 2.457(4) Å.[1] This close contact suggests a potential electronic interaction that may influence the chemical behavior of the molecule.

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of this compound is outlined below. This workflow is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common synthetic route to nitrophenylboronic acids involves the diazotization of the corresponding nitroaniline followed by a reaction with boric acid. The following is a generalized procedure that can be adapted for the synthesis of this compound from 4-amino-2-nitrobenzoic acid.

-

Diazotization: A solution of 4-amino-2-nitrobenzoic acid in a mixture of methanol and hydrochloric acid is prepared. The mixture is cooled to 0-5 °C.

-

Nitrite Addition: An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

-

Boration: The resulting diazonium salt solution is then subjected to a boration reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is diluted with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The final product can be purified by recrystallization.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solvent. The choice of solvent is critical for obtaining well-ordered crystals.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Dissolution: The purified this compound is dissolved in the chosen solvent, with gentle heating if necessary, to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the gradual formation of single crystals over several days.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and the key intermolecular interactions present in the crystal lattice of this compound.

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Caption: Schematic representation of key intermolecular hydrogen bonding interactions.

References

Synthesis of 4-Carboxy-2-nitrophenylboronic Acid and its Anhydride: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 4-carboxy-2-nitrophenylboronic acid and its corresponding anhydride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental protocols, and relevant chemical data.

Overview

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the carboxylic acid and nitro groups, in addition to the boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules.[3] The corresponding anhydride, a trimeric boroxine, can be formed from the boronic acid, and some commercial samples of the boronic acid are known to contain varying amounts of this anhydride.[4][5]

Synthetic Pathway

The synthesis of this compound can be achieved from the commercially available starting material, 4-bromo-3-nitrobenzoic acid.[3][6][7] The key transformation is a palladium-catalyzed borylation reaction, a common method for the preparation of arylboronic acids.

Caption: Synthetic route to this compound and its anhydride.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the involved compounds is provided in the tables below.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-nitrobenzoic acid | 4-bromo-3-nitrobenzoic acid | 6319-40-0 | C₇H₄BrNO₄ | 246.01 |

| This compound | 4-(dihydroxyboryl)-3-nitrobenzoic acid | 85107-54-6 | C₇H₆BNO₆ | 210.94 |

Table 2: Safety Information

| Compound | Hazard Statements |

| 4-Bromo-3-nitrobenzoic acid | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

| This compound | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the palladium-catalyzed borylation of 4-bromo-3-nitrobenzoic acid.

Materials:

-

4-Bromo-3-nitrobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-3-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude pinacol ester can be hydrolyzed by stirring with 1 M HCl in a mixture of THF and water.

-

After hydrolysis, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Formation of this compound anhydride

Boronic acids have a propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[8] This process can often occur spontaneously upon storage or during purification under dehydrating conditions.

Procedure for Anhydride Formation:

-

Dissolve the purified this compound in a suitable solvent (e.g., toluene).

-

Heat the solution under reflux with a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction until no more water is collected.

-

Remove the solvent under reduced pressure to obtain the anhydride.

It is important to note that the anhydride can readily revert to the boronic acid in the presence of water.

Applications in Drug Development

Arylboronic acids are crucial intermediates in the synthesis of biaryl compounds, a common structural motif in many pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a powerful tool for this purpose.[1][2] this compound can be employed in such reactions to introduce the 4-carboxy-2-nitrophenyl moiety into a target molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the position of substituents on the phenylboronic acid ring.[9] The nitro group at the ortho position to the boronic acid in the title compound may introduce steric hindrance, potentially affecting the reaction kinetics compared to its isomers.[9] Careful optimization of reaction conditions is therefore recommended for specific applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. labmarketi.com [labmarketi.com]

- 5. amiscientific.com [amiscientific.com]

- 6. aobchem.com [aobchem.com]

- 7. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid for Researchers and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid, with the CAS Number 85107-54-6, is a specialized organic compound increasingly recognized for its potential in pharmaceutical research and development. Its unique structure, featuring a carboxylic acid, a nitro group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis and a compound of interest for various biochemical applications. This guide provides a comprehensive overview of its properties, commercial availability, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Commercial Availability

This compound is typically supplied as a solid, with purities generally ranging from 97% to over 99%.[1][2][3] It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific data.

Table 1: Physicochemical and Supplier Information for this compound

| Property | Value | References |

| CAS Number | 85107-54-6 | [1][4] |

| Molecular Formula | C7H6BNO6 | [1][4] |

| Molecular Weight | 210.9 g/mol | [4] |

| Physical Form | Solid/Powder | [1] |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere | [1] |

| IUPAC Name | 4-(dihydroxyboryl)-3-nitrobenzoic acid | [1] |

Commercial Suppliers:

A number of chemical suppliers offer this compound in various quantities, from milligrams to grams, suitable for research and development purposes. Notable suppliers include:

-

Sigma-Aldrich (Ambeed)[1]

-

Santa Cruz Biotechnology[4]

-

FUJIFILM Wako Chemicals[3]

-

TCI

-

Guangdong Juda Chemical Industrial Co.,Limited[2]

Applications in Research and Drug Development

While specific, detailed applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility in several key areas of drug discovery and chemical biology.

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of both a carboxylic acid and a nitro group on the phenyl ring of this compound allows for the synthesis of complex biaryl and heterocyclic structures. These structures are prevalent in many classes of therapeutic agents. The carboxylic acid and nitro functionalities can be further modified post-coupling to introduce additional diversity and functionality.

Experimental Workflow: General Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, a general workflow for a Suzuki-Miyaura coupling reaction is presented below. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields with this specific substrate.

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Linker Chemistry

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as proteins, peptides, or drug molecules, through amide bond formation. The boronic acid moiety can interact with diols, a feature that has been exploited in the development of sensors and drug delivery systems. The nitro group can also be chemically reduced to an amine, providing an additional point for chemical modification. This trifunctional nature makes it a potentially valuable linker in the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Use in Proteomics and Chemical Biology

Boronic acids have found applications in proteomics for the enrichment and identification of glycoproteins, as they can form reversible covalent bonds with the cis-diol groups of saccharides. While the use of this compound in this context is not specifically documented, its structure is amenable to immobilization on solid supports for affinity chromatography applications.

Safety and Handling

Safety data sheets for this compound indicate that it is a warning-level hazardous substance. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Perspectives and Unexplored Potential

The full potential of this compound in drug discovery and chemical biology remains largely to be explored. The lack of detailed published experimental protocols and biological applications indicates that this is an area ripe for investigation. Future research could focus on:

-

Systematic exploration in Suzuki-Miyaura couplings: A comprehensive study of its reactivity with a diverse range of coupling partners would be highly valuable to the synthetic chemistry community.

-

Development of novel linkers: Its use as a linker in bioconjugation, particularly for targeted drug delivery, warrants further investigation.

-

Application in chemical proteomics: Its potential for the selective enrichment of glycoproteins or other biomolecules containing diol functionalities could be a promising avenue of research.

-

Exploration of biological activity: Screening of this compound and its derivatives for biological activity in various disease models could uncover novel therapeutic leads.

At present, there is no publicly available information linking this compound to any specific biological signaling pathways. This represents a significant knowledge gap and an opportunity for future research to elucidate its potential roles in cellular processes.

This compound is a commercially available compound with significant, yet largely untapped, potential for researchers in drug discovery and chemical biology. Its trifunctional nature makes it an attractive building block for the synthesis of complex molecules and bioconjugates. While this guide provides a summary of the current knowledge, it also highlights the considerable opportunities for further research to fully characterize its reactivity, develop detailed experimental protocols for its use, and explore its biological applications.

References

- 1. This compound | 85107-54-6 [sigmaaldrich.com]

- 2. สารเคมีสำหรับการจับคู่ข้าม - ตัวสร้างการสังเคราะห์อินทรีย์ (353) [myskinrecipes.com]

- 3. 85107-54-6・this compound・328-84851[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to the Safety and Handling of 4-Carboxy-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Carboxy-2-nitrophenylboronic acid, a versatile building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 85107-54-6 |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, room temperature |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Precautionary Statements and First Aid

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and to prevent exposure.

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Wear tightly sealed safety goggles or a face shield (8-inch minimum). |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling and Storage Procedures

| Procedure | Guidelines |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong bases. |

| Spill/Release | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For large spills, prevent dust cloud formation and ventilate the area. Personal protective equipment should be worn during cleanup. |

Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and bioconjugation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Bioconjugation to Amine-Containing Biomolecules

The carboxylic acid group of this compound can be activated to react with primary amines on biomolecules, such as proteins or peptides, forming a stable amide bond. This is a common strategy for labeling or modifying biological macromolecules.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous, aprotic solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

-

Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.

-

-

Conjugation to the Biomolecule:

-

Dissolve the amine-containing biomolecule in the reaction buffer.

-

Add the activated NHS-ester solution dropwise to the biomolecule solution with gentle stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

-

-

Purification:

-

Remove unreacted small molecules and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

-

Characterize the resulting conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

-

Application in Targeted Drug Delivery

Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a mechanism for the targeted delivery of therapeutic agents.

This diagram illustrates the process by which a drug carrier functionalized with this compound can selectively target cancer cells. The boronic acid moiety acts as a targeting ligand, binding to sialic acid residues on the cell surface. This interaction facilitates the internalization of the drug carrier, typically through receptor-mediated endocytosis. Once inside the cell, the therapeutic payload can be released, leading to a localized therapeutic effect.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and should be trained in proper laboratory techniques. All experiments should be conducted in a well-equipped laboratory by qualified personnel.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Carboxy-2-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures.

This document provides detailed application notes and protocols for the Suzuki coupling of a particularly challenging substrate: 4-carboxy-2-nitrophenylboronic acid. The presence of both a sterically demanding ortho-nitro group and a potentially coordinating para-carboxylic acid group necessitates careful optimization of reaction conditions to achieve high yields and purity. The resulting 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials.

Challenges in the Suzuki Coupling of this compound

The primary challenges in the Suzuki coupling of this compound stem from the electronic and steric properties of its substituents:

-

Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1]

-

Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid.

-

Carboxylic Acid Interference: The carboxylic acid moiety can potentially coordinate with the palladium catalyst, leading to deactivation. Furthermore, the acidic proton of the carboxylic acid requires the use of a sufficient excess of base to ensure the catalytic cycle proceeds efficiently.

Recommended Reaction Conditions

Based on literature precedents for structurally similar ortho-substituted and carboxy-substituted phenylboronic acids, the following conditions are recommended as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific aryl halide coupling partners.

Data Presentation: Recommended Reagents and Conditions

| Parameter | Recommended | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ and Buchwald precatalysts often show enhanced reactivity for challenging substrates. |

| Ligand | PPh₃ (if not using a pre-formed complex), Buchwald ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands can help overcome steric hindrance. |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | An excess of a moderately strong to strong inorganic base is crucial to neutralize the carboxylic acid and facilitate the catalytic cycle. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents. |

| Reaction Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Visualizations

Logical Relationship: Key Factors for a Successful Suzuki Coupling

Caption: Key components influencing the success of the Suzuki coupling reaction.

Experimental Workflow

Caption: A stepwise representation of the experimental procedure.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Carboxy-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the palladium-catalyzed coupling of 4-carboxy-2-nitrophenylboronic acid with various aryl halides. This particular building block presents unique challenges due to the presence of both a sterically demanding ortho-nitro group and a potentially coordinating para-carboxylic acid group. The electron-withdrawing nature of these substituents also influences the reactivity of the boronic acid.

Understanding the interplay of these factors is crucial for developing robust and high-yielding coupling protocols. These application notes provide an overview of suitable palladium catalysts, ligands, and reaction conditions, along with detailed experimental protocols for the successful synthesis of 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Challenges in the Suzuki Coupling of this compound

The primary challenges in the Suzuki-Miyaura coupling of this compound stem from:

-

Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the crucial transmetalation step of the catalytic cycle.

-

Electronic Effects: The electron-withdrawing nitro and carboxyl groups decrease the nucleophilicity of the boronic acid, which can also impede transmetalation.

-

Carboxylic Acid Interference: The carboxylic acid moiety can be deprotonated under the basic reaction conditions, and the resulting carboxylate may coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount. Bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to promote the challenging transmetalation.

Recommended Catalytic Systems and Reaction Conditions

Based on literature precedents for sterically hindered and electronically deactivated boronic acids, the following catalytic systems and conditions are recommended for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Key Features |

| Pd(OAc)₂ | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich biaryl phosphine ligand, highly effective for sterically demanding couplings.[2] |

| Pd₂(dba)₃ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Another highly effective Buchwald ligand for challenging cross-coupling reactions. |

| [Pd(dppf)Cl₂] | (dppf) 1,1'-Bis(diphenylphosphino)ferrocene | A versatile and robust catalyst system often used for a wide range of Suzuki-Miyaura couplings.[3] |

| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | A classical catalyst, which can be effective, though potentially less so for highly hindered substrates. |

Table 2: General Reaction Parameters for Suzuki Coupling of this compound

| Parameter | Recommended Conditions | Notes |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Biphasic solvent systems are commonly used to dissolve both the organic and inorganic reagents. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. An inorganic base is generally preferred.[3] |

| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for sterically hindered substrates. |

| Catalyst Loading | 1-5 mol% | The optimal catalyst loading should be determined empirically for each specific reaction. |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with representative aryl bromides. These protocols can be adapted for other aryl halides with appropriate optimization.

Protocol 1: Synthesis of 4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid